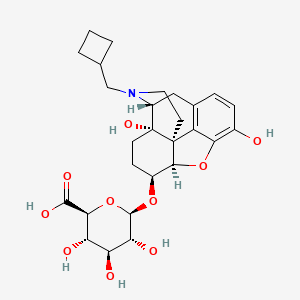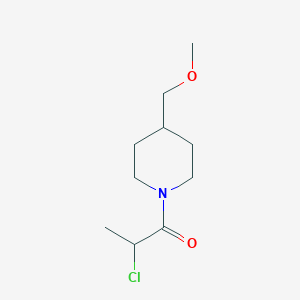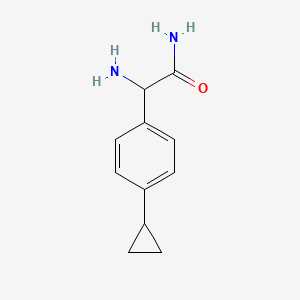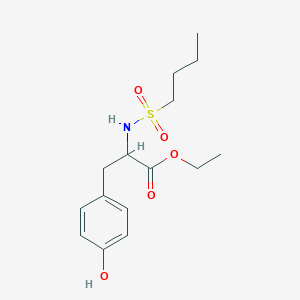
4-Fluorotoluene-alpha-D1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a fluorinated aromatic compound with the molecular formula C7H6DF and a molecular weight of 111.14 g/mol . This compound is primarily used in scientific research, particularly in the fields of chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Fluorotoluene-alpha-D1 can be synthesized through various methods, including the deuteration of 4-Fluorotoluene. One common method involves the reaction of 4-Fluorotoluene with deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under high pressure and temperature to ensure complete deuteration .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The product is then purified through distillation or other separation techniques to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluorotoluene-alpha-D1 undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form 4-Fluorobenzaldehyde or 4-Fluorobenzoic acid.
Reduction Reactions: The aromatic ring can undergo reduction reactions to form cyclohexane derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Major Products Formed
Substitution: Products include various substituted aromatic compounds depending on the nucleophile used.
Oxidation: Major products include 4-Fluorobenzaldehyde and 4-Fluorobenzoic acid.
Reduction: Major products include cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
4-Fluorotoluene-alpha-D1 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a precursor in the synthesis of various fluorinated compounds and as a reagent in deuterium labeling studies.
Materials Science: Employed in the development of new materials with specific properties, such as polymers and coatings.
Biology and Medicine: Utilized in the study of metabolic pathways and drug metabolism through deuterium labeling techniques.
Industry: Applied in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of 4-Fluorotoluene-alpha-D1 involves its interaction with various molecular targets and pathways. In deuterium labeling studies, the deuterium atom replaces a hydrogen atom, allowing researchers to track the compound’s behavior in biological systems. This helps in understanding metabolic pathways and the effects of deuterium substitution on chemical reactions .
Vergleich Mit ähnlichen Verbindungen
4-Fluorotoluene-alpha-D1 is unique due to its deuterium substitution, which distinguishes it from other fluorotoluene derivatives. Similar compounds include:
4-Fluorotoluene: The non-deuterated version with similar chemical properties but without the benefits of deuterium labeling.
2-Fluorotoluene: A positional isomer with the fluorine atom at the ortho position.
3-Fluorotoluene: Another positional isomer with the fluorine atom at the meta position
These similar compounds share some chemical properties but differ in their reactivity and applications due to the position of the fluorine atom and the presence of deuterium in this compound.
Eigenschaften
Molekularformel |
C7H7F |
|---|---|
Molekulargewicht |
111.13 g/mol |
IUPAC-Name |
1-(deuteriomethyl)-4-fluorobenzene |
InChI |
InChI=1S/C7H7F/c1-6-2-4-7(8)5-3-6/h2-5H,1H3/i1D |
InChI-Schlüssel |
WRWPPGUCZBJXKX-MICDWDOJSA-N |
Isomerische SMILES |
[2H]CC1=CC=C(C=C1)F |
Kanonische SMILES |
CC1=CC=C(C=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


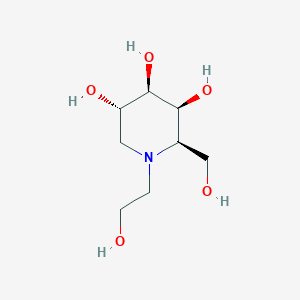
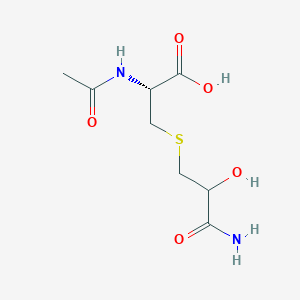
![alpha-[[2-(4-Chlorophenyl)-1,3-dioxolan-2-yl]methyl]-alpha-phenyl-1H-1,2,4-triazole-1-propanenitrile](/img/structure/B13439252.png)

![6-Ethyl-5-[3-(5-Methoxybiphenyl-3-Yl)prop-1-Yn-1-Yl]pyrimidine-2,4-Diamine](/img/structure/B13439260.png)
![Spiro[1H-indene-1,4'-piperidine], 1'-(3-cyclohexyl-L-alanyl-3-cyclohexyl-L-alanyl)](/img/structure/B13439264.png)
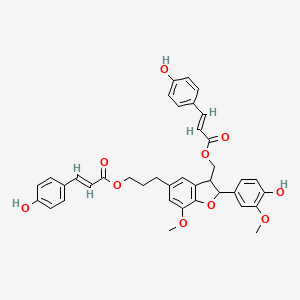
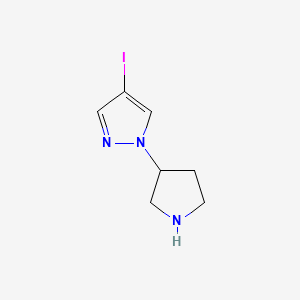
![[4-(5-Nitro-pyridin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester](/img/structure/B13439292.png)
